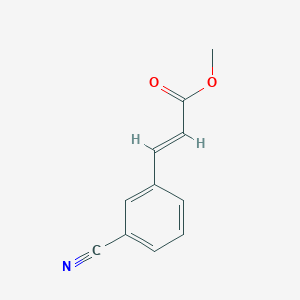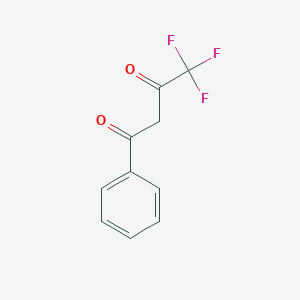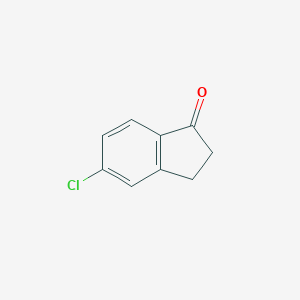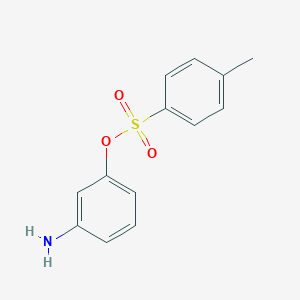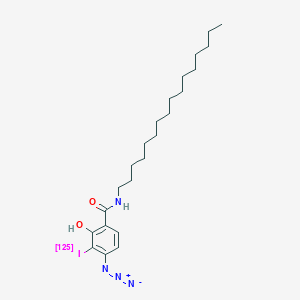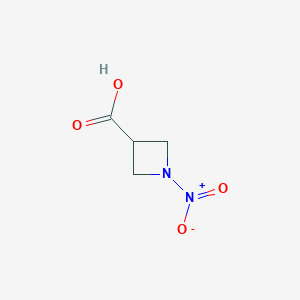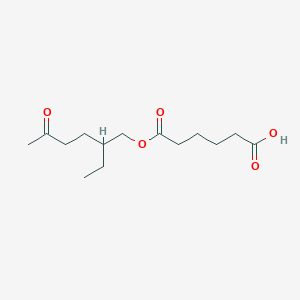
Methyl 4-(bromomethyl)-3-fluorobenzoate
概要
説明
Differential Reactivity in Enzymatic Processing
The study of [p-(halomethyl)benzoyl]formates, including the fluoro and bromo analogues, reveals their varying roles as substrates and inhibitors for benzoylformate decarboxylase. The fluoro analogue behaves similarly to benzoylformate, while the bromo analogue acts as a competitive inhibitor and undergoes a reaction to eliminate bromide, forming p-methylbenzoate. This suggests that the halogen's leaving group potential influences the enzyme's processing of the analogue .
Molecular Structure and Computational Analysis
Methyl 4-hydroxybenzoate, also known as methyl paraben, has been analyzed through single crystal X-ray structure determination and Hirshfeld surface analysis. Computational calculations using HF and DFT methods have been performed, showing a strong correlation between experimental and computed vibrational spectra. The molecule's pharmaceutical activity is linked to its molecular determinants, as indicated by the lower band gap value .
Synthesis of PET Radioligand Precursors
An improved synthesis method for a precursor of PET radioligand [18F]SP203 has been developed, yielding the compound with a 56% overall yield. This synthesis involves a Sonogashira coupling step and provides insights into the efficient production of PET radioligand precursors .
Crystal Structure of Fluorinated Compounds
The crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate has been determined, revealing weak intermolecular interactions within the crystal packing. This study contributes to the understanding of molecular interactions in fluorinated compounds .
Vibrational Analysis and Molecular Stability
The synthesis and structural confirmation of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate have been achieved. Vibrational wavenumbers were computed and analyzed, and the molecule's stability was assessed through NBO analysis. The HOMO and LUMO analysis provided insights into the charge transfer within the molecule .
Fluorogenic Reagents for HPLC
A new fluorogenic reagent, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, has been developed for the determination of carboxylic acids in HPLC. This reagent allows for the detection of acids at sub-femtomole levels, enhancing the sensitivity of HPLC analysis .
Photoactive Methyl Benzoate Derivatives
The synthesis and structure of a novel ortho-fluoroazobenzene derivative, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, have been described. The molecule exhibits photoactivity in solution, but its crystalline state inhibits photo-induced structural reorganization due to tight packing .
Synthesis of Bromomethyl Benzoate
Methyl 4-bromo-2-methoxybenzoate has been synthesized with an overall yield of 47% and a purity of 99.8%. The synthesis process includes bromination, hydrolysis, cyanidation, methoxylation, and esterification, starting from 4-bromo-2-fluorotoluene .
Hydrogen-Bonded Molecular Structures
Two isomeric reaction products of methyl benzoate derivatives have been studied, showing different hydrogen-bonded arrangements. One forms complex sheets, while the other forms chains of edge-fused rings, demonstrating the diversity of molecular interactions in these compounds .
Synthesis of Anti-Cancer Drug Intermediates
The key intermediate for the synthesis of anti-cancer drugs, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, has been synthesized with an overall yield of 23.1%. The process involves the preparation of 2-amino-5-methylbenzoic acid and subsequent reactions leading to the final product .
科学的研究の応用
1. Synthesis of Block Copolymers
- Application Summary : This compound is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
- Methods of Application : The process involves the use of a RAFT-macro agent, which is obtained by reacting 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide to produce a mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP). This is then used to synthesize terminally brominated poly (methyl methacrylate) (PMMA-Br) via free-radical polymerization .
- Results or Outcomes : The block copolymers were successfully synthesized, and the primary parameters affecting the reaction, such as concentration and time, were evaluated. The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .
2. Preparation of Potential Anti-HIV Agents
- Application Summary : Methyl 4-(bromomethyl)benzoate is used in the preparation of potential anti-HIV agents. It is also used as a catalyst for the rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .
- Results or Outcomes : The outcomes of these applications are not specified in the source .
Safety And Hazards
特性
IUPAC Name |
methyl 4-(bromomethyl)-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBQAHZJVDWSFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596108 | |
| Record name | Methyl 4-(bromomethyl)-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(bromomethyl)-3-fluorobenzoate | |
CAS RN |
128577-47-9 | |
| Record name | Methyl 4-(bromomethyl)-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(bromomethyl)-3-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

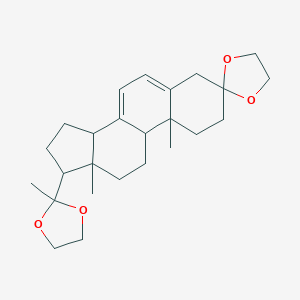
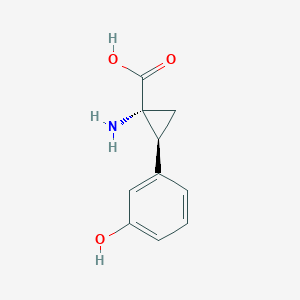
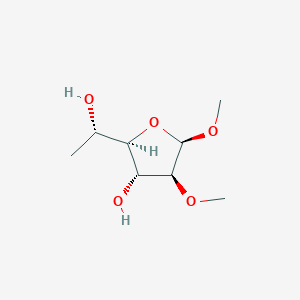
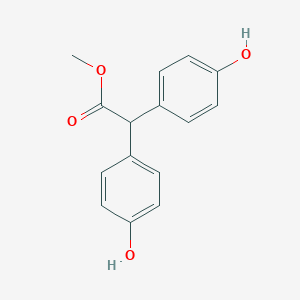
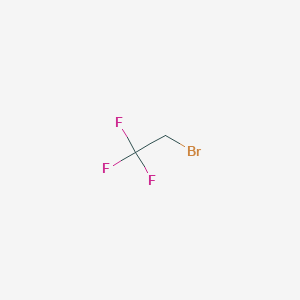
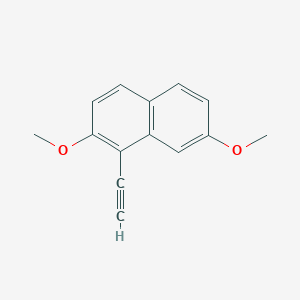
![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)
